molecular formula C14H15ClN2O B14341391 2-(4-Butoxyphenyl)-5-chloropyrazine CAS No. 106011-53-4

2-(4-Butoxyphenyl)-5-chloropyrazine

Katalognummer: B14341391
CAS-Nummer: 106011-53-4
Molekulargewicht: 262.73 g/mol
InChI-Schlüssel: YTIUSLZDTOJYPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Butoxyphenyl)-5-chloropyrazine is an organic compound with a unique structure that includes a butoxyphenyl group and a chloropyrazine ring

Vorbereitungsmethoden

The synthesis of 2-(4-Butoxyphenyl)-5-chloropyrazine typically involves a multi-step process. One common method starts with the reaction of 4-butoxyaniline with chloropyrazine under specific conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods often optimize these conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

2-(4-Butoxyphenyl)-5-chloropyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(4-Butoxyphenyl)-5-chloropyrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-Butoxyphenyl)-5-chloropyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

2-(4-Butoxyphenyl)-5-chloropyrazine can be compared with other similar compounds, such as:

    2-(4-Butoxyphenyl)acetamide: This compound has a similar butoxyphenyl group but differs in its functional groups and overall structure.

    2-(4-Butoxyphenyl)acetic Acid: Another related compound with a butoxyphenyl group, but with different chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

106011-53-4

Molekularformel

C14H15ClN2O

Molekulargewicht

262.73 g/mol

IUPAC-Name

2-(4-butoxyphenyl)-5-chloropyrazine

InChI

InChI=1S/C14H15ClN2O/c1-2-3-8-18-12-6-4-11(5-7-12)13-9-17-14(15)10-16-13/h4-7,9-10H,2-3,8H2,1H3

InChI-Schlüssel

YTIUSLZDTOJYPV-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)C2=CN=C(C=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.